2-Chloro-5-(3-(trifluoromethoxy)phenyl)pyrimidine
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Overview
Description
2-Chloro-5-(3-(trifluoromethoxy)phenyl)pyrimidine is an organic compound that features a pyrimidine ring substituted with a chloro group at the 2-position and a trifluoromethoxyphenyl group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-(3-(trifluoromethoxy)phenyl)pyrimidine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the pyrimidine ring, which can be achieved through the cyclization of appropriate precursors.
Substitution Reactions: The chloro group is introduced at the 2-position of the pyrimidine ring using chlorinating agents such as phosphorus oxychloride (POCl3).
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-(3-(trifluoromethoxy)phenyl)pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the substituents.
Coupling Reactions: The trifluoromethoxyphenyl group can engage in further coupling reactions to form more complex molecules.
Common Reagents and Conditions
Chlorinating Agents: Phosphorus oxychloride (POCl3) for introducing the chloro group.
Palladium Catalysts: Used in Suzuki-Miyaura coupling for attaching the trifluoromethoxyphenyl group.
Oxidizing and Reducing Agents: Various agents can be used depending on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups replacing the chloro group.
Scientific Research Applications
2-Chloro-5-(3-(trifluoromethoxy)phenyl)pyrimidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-5-(3-(trifluoromethoxy)phenyl)pyrimidine involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and interact with intracellular targets. The chloro group can participate in various biochemical reactions, potentially leading to the inhibition of specific enzymes or receptors .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-(trifluoromethyl)pyridine: Similar structure but with a trifluoromethyl group instead of a trifluoromethoxy group.
2-Chloro-5-(trifluoromethyl)phenylpyrimidine: Another related compound with a trifluoromethyl group at the 5-position.
Uniqueness
2-Chloro-5-(3-(trifluoromethoxy)phenyl)pyrimidine is unique due to the presence of the trifluoromethoxy group, which imparts distinct chemical and physical properties. This group can influence the compound’s reactivity, stability, and biological activity, making it a valuable compound for various applications .
Properties
IUPAC Name |
2-chloro-5-[3-(trifluoromethoxy)phenyl]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6ClF3N2O/c12-10-16-5-8(6-17-10)7-2-1-3-9(4-7)18-11(13,14)15/h1-6H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXJJRIKJKXWEAR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)C2=CN=C(N=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6ClF3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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